Z-FY-Cho

Übersicht

Beschreibung

Cathepsin L inhibitors are a class of compounds that target the enzyme cathepsin L, a cysteine protease involved in the degradation of intracellular and endocytosed proteins within lysosomes. Cathepsin L plays a critical role in various physiological processes, including protein turnover, antigen presentation, and tissue remodeling. Dysregulation of cathepsin L activity has been implicated in numerous diseases, such as cancer, diabetes, and viral infections, making it an attractive target for therapeutic intervention .

Wissenschaftliche Forschungsanwendungen

Cathepsin-L-Inhibitoren haben eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Medizin: Potenzielle Therapeutika zur Behandlung von Krankheiten wie Krebs, Diabetes und Virusinfektionen, einschließlich COVID-19

Industrie: Verwendet bei der Entwicklung von diagnostischen Assays und Screening-Kits für die Cathepsin-L-Aktivität.

5. Wirkmechanismus

Cathepsin-L-Inhibitoren üben ihre Wirkung aus, indem sie an das aktive Zentrum von Cathepsin L binden und so verhindern, dass das Enzym seine Substratproteine spaltet. Diese Hemmung kann durch verschiedene Mechanismen erreicht werden, einschließlich kovalenter und nicht-kovalenter Wechselwirkungen. Zu den molekularen Zielstrukturen und Signalwegen, die an der Hemmung von Cathepsin L beteiligt sind, gehören die Störung der proteolytischen Aktivität, die Modulation der Antigenpräsentation und die Interferenz mit dem Eintritt von Viren in Wirtszellen .

Ähnliche Verbindungen:

- Cathepsin-B-Inhibitoren

- Cathepsin-K-Inhibitoren

- Cathepsin-S-Inhibitoren

- Calpain-Inhibitoren

Vergleich: Cathepsin-L-Inhibitoren zeichnen sich durch ihre Fähigkeit aus, Cathepsin L selektiv gegenüber anderen Cathepsinen wie Cathepsin B, K und S anzusprechen. Diese Selektivität wird durch die Gestaltung spezifischer Peptid- oder Kleinmolekülstrukturen erreicht, die mit hoher Affinität in das aktive Zentrum von Cathepsin L passen. Zusätzlich haben Cathepsin-L-Inhibitoren aufgrund ihrer Rolle beim Viruseintritt und der Virusreplikation vielversprechende Ergebnisse bei der Behandlung einer breiteren Palette von Krankheiten, einschließlich Virusinfektionen wie COVID-19, gezeigt .

Wirkmechanismus

Target of Action

Z-FY-Cho is a potent and specific inhibitor of Cathepsin L (CTSL) . CTSL is a cysteine protease that plays a crucial role in various physiological and pathological processes, including cancer progression .

Mode of Action

This compound interacts with CTSL, inhibiting its proteolytic activity . This interaction blocks the activation of certain pathways and processes that are typically activated by CTSL, leading to changes in cellular behavior .

Biochemical Pathways

The inhibition of CTSL by this compound affects several biochemical pathways. One of the key pathways influenced is the packaging of the telomere ends pathway . This pathway is crucial for the maintenance of telomeres, which are protective structures at the ends of chromosomes. Disruption of this pathway can lead to cellular senescence or apoptosis .

Pharmacokinetics

The effectiveness of this compound in inhibiting ctsl suggests that it has sufficient bioavailability to reach its target in the cell .

Result of Action

The inhibition of CTSL by this compound has several molecular and cellular effects. It has been shown to reduce the resistance of certain cancer cells to radiation therapy . Additionally, this compound has been found to enhance autophagy activity, block the activation of caspase-3 and PARP, and reverse the epithelial-mesenchymal transition (EMT) process . These effects can lead to a reduction in cell migration and invasion, which are key characteristics of aggressive cancers .

Biochemische Analyse

Biochemical Properties

Z-FY-Cho interacts with cathepsin L, a lysosomal cysteine proteinase . By inhibiting cathepsin L, this compound can influence the biochemical reactions that this enzyme is involved in .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to sensitize human glioma cells to ionizing radiation in vitro through the NF-κB signaling pathway . This suggests that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its inhibition of cathepsin L . This inhibition can lead to changes in gene expression and can affect the activity of other biomolecules .

Temporal Effects in Laboratory Settings

It has been shown to effectively block SARS-CoV-2 infection both in vitro and in vivo, suggesting that it has long-term effects on cellular function .

Metabolic Pathways

This compound, as an inhibitor of cathepsin L, is likely to be involved in the metabolic pathways that this enzyme participates in . Specific interactions with enzymes or cofactors, as well as effects on metabolic flux or metabolite levels, are yet to be fully determined.

Subcellular Localization

The subcellular localization of this compound is likely to be influenced by its target, cathepsin L, which is a lysosomal enzyme . Specific effects on its activity or function due to its localization are yet to be fully determined.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of cathepsin L inhibitors typically involves the design and optimization of peptide-based or small molecule inhibitors. One common approach is the incorporation of thioamide substitutions in peptide backbones to enhance proteolytic stability and selectivity . The synthetic routes often include solid-phase peptide synthesis, followed by purification and characterization using techniques such as high-performance liquid chromatography and mass spectrometry.

Industrial Production Methods: Industrial production of cathepsin L inhibitors may involve large-scale synthesis using automated peptide synthesizers and advanced purification methods. The production process must ensure high purity and yield, adhering to stringent quality control standards. Additionally, the development of cost-effective and scalable synthetic routes is crucial for commercial viability.

Analyse Chemischer Reaktionen

Reaktionstypen: Cathepsin-L-Inhibitoren unterliegen hauptsächlich Reaktionen, die ihre Peptid- oder Kleinmolekülstrukturen modifizieren, um ihre inhibitorische Potenz und Selektivität zu verbessern. Diese Reaktionen umfassen:

Oxidation: Einführung von Oxidationsmitteln zur Modifizierung spezifischer funktioneller Gruppen.

Reduktion: Verwendung von Reduktionsmitteln, um gewünschte chemische Modifikationen zu erreichen.

Substitution: Einarbeitung von Substituenten, um die Bindungsaffinität und Spezifität zu verbessern.

Häufige Reagenzien und Bedingungen:

Oxidationsmittel: Wasserstoffperoxid, m-Chlorperbenzoesäure.

Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

Substituenten: Thioamidgruppen, Fluorophore für aktivitätsbasierte Sonden.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind modifizierte Peptid- oder Kleinmolekülinhibitoren mit verbesserter Stabilität, Selektivität und inhibitorischer Potenz gegen Cathepsin L .

Vergleich Mit ähnlichen Verbindungen

- Cathepsin B Inhibitors

- Cathepsin K Inhibitors

- Cathepsin S Inhibitors

- Calpain Inhibitors

Comparison: Cathepsin L inhibitors are unique in their ability to selectively target cathepsin L over other cathepsins, such as cathepsin B, K, and S. This selectivity is achieved through the design of specific peptide or small molecule structures that fit the active site of cathepsin L with high affinity. Additionally, cathepsin L inhibitors have shown promise in treating a broader range of diseases, including viral infections like COVID-19, due to their role in viral entry and replication .

Eigenschaften

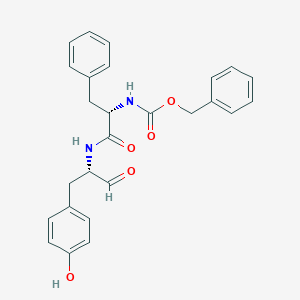

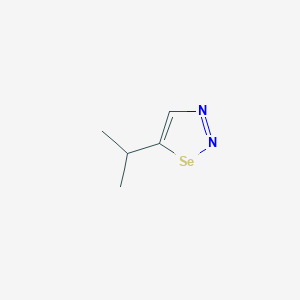

IUPAC Name |

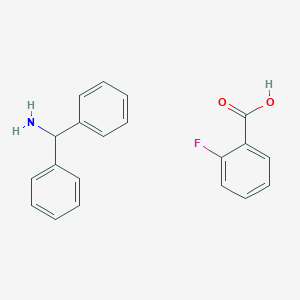

benzyl N-[(2S)-1-[[(2S)-1-(4-hydroxyphenyl)-3-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N2O5/c29-17-22(15-20-11-13-23(30)14-12-20)27-25(31)24(16-19-7-3-1-4-8-19)28-26(32)33-18-21-9-5-2-6-10-21/h1-14,17,22,24,30H,15-16,18H2,(H,27,31)(H,28,32)/t22-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVDJMLQSYRSZKC-UPVQGACJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=C(C=C2)O)C=O)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CC=C(C=C2)O)C=O)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167498-29-5 | |

| Record name | N-(Benzyloxycarbonyl)-L-phenylalanyl-L-tyrosinal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0167498295 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(BENZYLOXYCARBONYL)-L-PHENYLALANYL-L-TYROSINAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U433S6RM7M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(3S)-oxolan-3-yl] N-[(2S,3S)-4-[(2S)-2-benzyl-4-[(2S)-4-[(2R)-1-(tert-butylamino)-1-oxo-3-phenylpropan-2-yl]-2-(2-methylpropyl)-3-oxo-1H-pyrrol-2-yl]-3-oxo-1H-pyrrol-2-yl]-3-hydroxy-1-phenylbutan-2-yl]carbamate](/img/structure/B63913.png)

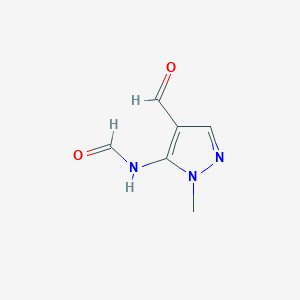

![4-Methylsulfanyl-3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaene](/img/structure/B63918.png)

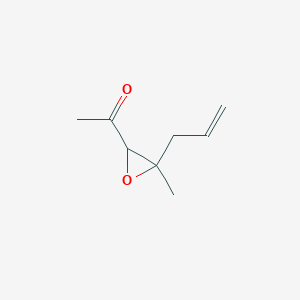

![Tert-butyl [2-[(2-methylpropan-2-yl)oxycarbonyloxy]-4-[2-[(2,2,2-trifluoroacetyl)amino]ethyl]-5-trimethylstannylphenyl] carbonate](/img/structure/B63929.png)

![2-[2-(Trifluoromethoxy)phenyl]aniline](/img/structure/B63930.png)

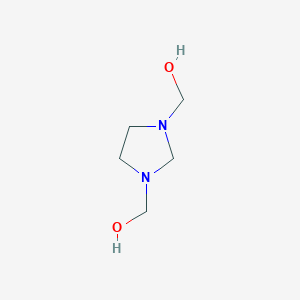

![7-Amino-5-azaspiro[2.4]heptan-4-one](/img/structure/B63954.png)